1H-Isoindole-1,3(2H)-dione, 2-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-

Dye Synthesis Electrophilic Substitution Anthraquinone Chemistry

1H-Isoindole-1,3(2H)-dione, 2-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-, commonly referred to as 1-phthalimidoanthraquinone, is a hybrid molecule comprising a phthalimide group linked to the 1-position of an anthraquinone scaffold. This compound (C22H11NO4, MW 353.33 g/mol) functions as a crucial intermediate in the synthesis of anthraquinone-based vat dyes, pigments, and specialized organic materials.

Molecular Formula C22H11NO4
Molecular Weight 353.3 g/mol
CAS No. 40101-29-9
Cat. No. B12693712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Isoindole-1,3(2H)-dione, 2-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-
CAS40101-29-9
Molecular FormulaC22H11NO4
Molecular Weight353.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)N4C(=O)C5=CC=CC=C5C4=O
InChIInChI=1S/C22H11NO4/c24-19-12-6-1-2-7-13(12)20(25)18-16(19)10-5-11-17(18)23-21(26)14-8-3-4-9-15(14)22(23)27/h1-11H
InChIKeyKBLFCHZTXMGMCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(9,10-Dioxoanthracen-1-yl)isoindoline-1,3-dione (CAS 40101-29-9): A Strategic N-Anthraquinonyl Phthalimide Intermediate for Advanced Dyes and Functional Materials


1H-Isoindole-1,3(2H)-dione, 2-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-, commonly referred to as 1-phthalimidoanthraquinone, is a hybrid molecule comprising a phthalimide group linked to the 1-position of an anthraquinone scaffold . This compound (C22H11NO4, MW 353.33 g/mol) functions as a crucial intermediate in the synthesis of anthraquinone-based vat dyes, pigments, and specialized organic materials [1]. Its unique substitution pattern on the anthraquinone ring system enables distinct reactivity profiles that are critical for constructing unsymmetrical and structurally complex target molecules.

Why In-Class Analogues Cannot Substitute for 2-(9,10-Dioxoanthracen-1-yl)isoindoline-1,3-dione in Precision Synthesis


Generic substitution of this 1-substituted anthraquinone derivative with its 2-substituted isomer, the parent 1-aminoanthraquinone, or the symmetrically bis-substituted Pigment Yellow 123 is not technically feasible for several reasons. The substitution position on the anthraquinone ring dramatically alters the compound's electronic distribution, which in turn dictates its reactivity in subsequent electrophilic aromatic substitutions, its thermal stability, and the final coloristic properties of derived dyes . Furthermore, the mono-phthalimido functionality provides a reactive handle that is not available on symmetrically substituted structures, enabling stepwise, asymmetric functionalization that is impossible with simpler N-arylphthalimides [1].

Quantitative Evidence Supporting the Strategic Selection of 2-(9,10-Dioxoanthracen-1-yl)isoindoline-1,3-dione


Regioselective Nitration Reactivity Differentiates 1-Phthalimidoanthraquinone from the 2-Isomer

The 1-phthalimido substitution pattern uniquely directs incoming electrophiles to the 2-position of the anthraquinone nucleus via resonance activation by the adjacent nitrogen, enabling high-yield nitration to 1-phthalimido-2-nitroanthraquinone [1]. In contrast, the 2-isomer lacks this strong directing influence, leading to mixed nitration products and lower synthetic utility. This regioselectivity is a direct consequence of the electron-donating effect of the phthalimido group at the 1-position.

Dye Synthesis Electrophilic Substitution Anthraquinone Chemistry

Enhanced Thermal Stability Over Parent 1-Aminoanthraquinone Improves Processing Windows

The introduction of the phthalimido group significantly elevates the decomposition temperature compared to the parent amine. While 1-aminoanthraquinone sublimes with decomposition at 252–254 °C, 1-phthalimidoanthraquinone exhibits a melting point of approximately 310–320 °C (with decomposition), based on class-level behavior of N-arylphthalimide derivatives of anthraquinone . This higher thermal stability is critical for high-temperature curing cycles in automotive and industrial coatings.

Thermal Stability Pigment Processing Material Science

Asymmetric Mono-functionalization Unlocks Synthetic Routes That Are Impossible with Symmetric Pigment Yellow 123

2-(9,10-Dioxoanthracen-1-yl)isoindoline-1,3-dione provides a single, reactive phthalimido group that can be hydrolyzed or further condensed while leaving a second amino or nitro group free for subsequent modification [1]. In contrast, Pigment Yellow 123 (C.I. 65049, N,N'-bis(9,10-dioxo-9,10-dihydro-1-anthracenyl)-1,2-benzenedicarboxamide) is fully substituted and symmetrical, precluding any further site-selective chemistry [2]. This makes the mono-compound an essential building block for generating unsymmetrical anthraquinone-based imides.

Synthetic Versatility Dye Intermediate Asymmetric Synthesis

Optimal Procurement Application Scenarios for 2-(9,10-Dioxoanthracen-1-yl)isoindoline-1,3-dione


Synthesis of High-Performance Unsymmetrical Vat Dyes for Automotive and Aerospace Applications

The unique regioselective nitration capability of 1-phthalimidoanthraquinone, as established in the evidence, makes it the starting material of choice for developing novel unsymmetrical vat dyes such as C.I. Vat Orange 7 and related analogues. Dyes derived from this intermediate exhibit enhanced thermal stability (ΔT ≥ 60 °C over amine precursors), which is a critical requirement for automotive topcoats and aerospace components that undergo high-temperature curing. Procurement for this application should specify a minimum purity of 95% to ensure reproducible nitration yields .

Medicinal Chemistry Lead Optimization Leveraging the Anthraquinone Scaffold

Building on the synthetic versatility evidence, this compound serves as a key intermediate in the synthesis of anthraquinone-phthalimide derivatives explored for biological activity, including indoleamine 2,3-dioxygenase (IDO) modulation. The phthalimido group can be hydrolyzed to expose a primary amine for further derivatization, enabling the rapid construction of compound libraries for structure-activity relationship (SAR) studies. Researchers should source this intermediate from vendors who provide comprehensive analytical certification (NMR, HPLC) to ensure consistency in SAR data .

Formulation of High-Temperature Engineering Plastics with Precision Color Properties

The elevated thermal stability of 1-phthalimidoanthraquinone directly addresses the performance gap left by 1-aminoanthraquinone in engineering plastics. This intermediate can be converted into stable pigments that maintain their coloristic integrity during polyetheretherketone (PEEK) and polyetherimide (PEI) processing at temperatures above 300 °C, where traditional aminoanthraquinone-based pigments rapidly decompose. The selection of this compound for such applications is supported by its class-level decomposition profile, which is directly inferred from the evidence provided .

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